Calcium lactate - 28305-25-1

Calcium lactate

Catalog Number: EVT-306193
CAS Number: 28305-25-1
Molecular Formula: C6H10CaO6
Molecular Weight: 218.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Calcium lactate is the calcium salt of lactic acid. It is a white crystalline powder that is soluble in water. Calcium lactate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) [].

Calcium Carbonate (CaCO3)

Compound Description: Calcium carbonate is a common calcium salt used in various applications, including as a dietary calcium supplement and in the construction industry. It is the primary constituent of scallop shells.

Relevance: Calcium carbonate serves as a precursor for synthesizing calcium lactate. Scallop shell waste, rich in calcium carbonate, can be reacted with lactic acid to produce calcium lactate. It also acts as a control in studies comparing the effectiveness of different calcium supplements. Research has indicated that calcium carbonate might be more efficient than calcium lactate in improving bone health in rats. Studies in preschool children suggest that calcium carbonate preparations might be more effective than calcium lactate preparations in improving bone health and addressing malnutrition.

Lactic Acid (C2H4OHCOOH)

Compound Description: Lactic acid is an organic acid produced during anaerobic fermentation. It is a common food additive and has various industrial applications.

Relevance: Lactic acid is a crucial reagent in calcium lactate synthesis. It reacts with calcium carbonate or calcium hydroxide to produce calcium lactate. The accumulation of lactic acid, either in its sodium or calcium salt form, significantly impacts the gene expression of Bacillus coagulans during fermentation, highlighting the close relationship between lactic acid and calcium lactate in biological systems.

Sodium Lactate

Relevance: Like calcium lactate, sodium lactate can be produced by bacteria during fermentation. Studies on Bacillus coagulans have shown that the accumulation of sodium lactate during fermentation negatively affects L-lactic acid production and triggers specific gene expression changes compared to the accumulation of calcium lactate.

Calcium Chloride (CaCl2)

Relevance: Similar to calcium lactate, calcium chloride can enhance the gelling properties of surimi, a common food ingredient. Both compounds are utilized to improve the textural quality of fresh-cut fruits, like mangoes, by delaying softening. Additionally, both calcium lactate and calcium chloride are explored as calcium supplements in various studies.

Calcium Citrate

Relevance: Calcium citrate is often studied alongside calcium lactate to compare their effectiveness as calcium supplements. Research in rats suggests that both compounds might contribute to calcium accumulation in the liver.

Tricalcium Phosphate

Relevance: Both calcium lactate and tricalcium phosphate, along with calcium citrate, are investigated for their impact on Salmonella populations in orange juice. The study suggests that these calcium salts can influence bacterial growth, with varying effects depending on the specific combination and environmental factors. Additionally, calcium lactate and tricalcium phosphate are both explored as potential components of self-healing concrete, where they act as sources of calcium for the biomineralization process driven by bacteria.

Stearyl (L-) Calcium Lactate

Relevance: This compound highlights a specific application of L-lactic acid, a component of calcium lactate, in the food industry. Stearyl (L-) calcium lactate exemplifies a derivative of lactic acid with enhanced functionality as an emulsifier, showcasing the versatility of lactic acid in various forms.

Overview

Calcium lactate is a calcium salt of lactic acid, primarily used as a food additive, dietary supplement, and in pharmaceutical formulations. It is recognized for its role in enhancing calcium intake and is often utilized in the food industry due to its relatively mild taste and solubility compared to other calcium salts.

Source

Calcium lactate can be derived from natural sources or synthesized through various chemical processes. It occurs naturally in fermented foods and is produced by the fermentation of sugars by lactic acid bacteria, which convert carbohydrates into lactic acid. The resulting lactic acid can then react with calcium carbonate or calcium hydroxide to form calcium lactate.

Classification

Calcium lactate is classified as an organic compound and is categorized under food additives with the E number E327. It falls within the category of calcium supplements and is often used in formulations that require a source of bioavailable calcium.

Synthesis Analysis

Methods

Calcium lactate can be synthesized through several methods, including:

  1. Direct Reaction of Lactic Acid and Calcium Carbonate: This method involves mixing lactic acid with calcium carbonate in aqueous solution. The reaction typically occurs at controlled temperatures (10-60 °C) and yields high-purity calcium lactate.
  2. Use of Precipitated Calcium Carbonate: This approach utilizes precipitated calcium carbonate as a reactant with lactic acid, yielding calcium lactate with specific physicochemical properties. Studies have shown that this method can achieve yields around 87% under optimal conditions .
  3. Catalytic Synthesis: Recent advancements have introduced catalytic methods using nanocatalysts, such as bimetallic gold-copper nanoparticles supported on silica, which facilitate the reaction between glycerol and calcium hydroxide to produce calcium lactate at elevated temperatures (200 °C) under anaerobic conditions .

Technical Details

The synthesis typically involves controlling parameters such as temperature, concentration of reactants, and reaction time to optimize yield and purity. For instance, a molar ratio of calcium carbonate to lactic acid around 1:2 has been found effective for maximizing yield while maintaining high purity levels (up to 99.9%) .

Molecular Structure Analysis

Calcium lactate has the chemical formula C6H10CaO6C_6H_{10}CaO_6 or Ca(C3H5O3)2Ca(C_3H_5O_3)_2. The molecular structure consists of two lactate ions bound to one calcium ion, forming a stable compound.

Data

  • Molecular Weight: Approximately 218.22 g/mol
  • Structure: The compound exists primarily in a pentahydrate form (Ca(C3H5O3)25H2OCa(C_3H_5O_3)_2\cdot 5H_2O), which contributes to its solubility and stability.
Chemical Reactions Analysis

Reactions

The primary reaction for synthesizing calcium lactate can be represented as follows:

Lactic Acid+Calcium CarbonateCalcium Lactate+Carbon Dioxide+Water\text{Lactic Acid}+\text{Calcium Carbonate}\rightarrow \text{Calcium Lactate}+\text{Carbon Dioxide}+\text{Water}

This reaction illustrates the neutralization process where lactic acid reacts with calcium carbonate, producing carbon dioxide gas as a byproduct.

Technical Details

The reaction conditions significantly influence the yield and purity of the product. For example, maintaining a reaction temperature around 30 °C with appropriate stirring can enhance the reaction kinetics, leading to more complete conversion of reactants .

Mechanism of Action

Calcium lactate acts as a source of bioavailable calcium when ingested. Upon dissolution in bodily fluids, it dissociates into calcium ions and lactate ions. The mechanism involves:

  1. Dissociation: In aqueous solutions, calcium lactate dissociates into Ca2+Ca^{2+} ions and C3H5O3C_3H_5O_3^{-} ions.
  2. Absorption: The free calcium ions are then absorbed in the intestines, contributing to various physiological functions such as bone mineralization and muscle contraction.
  3. Metabolic Role: Lactic acid plays a role in metabolic pathways, including energy production during anaerobic respiration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 240 °C .

Chemical Properties

  • pH: Neutral to slightly acidic when dissolved in water.
  • Stability: Stable under normal conditions but may decompose at high temperatures.
  • Reactivity: Reacts with strong acids to release carbon dioxide.

Relevant analyses such as Fourier Transform Infrared Spectroscopy (FTIR) indicate characteristic absorption bands associated with hydroxyl groups and carboxylates, confirming its structural integrity .

Applications

Calcium lactate finds diverse applications across various fields:

  1. Food Industry: Used as a food additive for fortification purposes, enhancing the nutritional profile of products such as dairy items and beverages.
  2. Pharmaceuticals: Incorporated into formulations for dietary supplements aimed at preventing or treating calcium deficiency.
  3. Cosmetics: Utilized in skincare products for its moisturizing properties.
  4. Agriculture: Employed as a soil amendment to improve plant growth by enhancing nutrient availability.

Properties

CAS Number

28305-25-1

Product Name

Calcium lactate

IUPAC Name

calcium;(2S)-2-hydroxypropanoate

Molecular Formula

C6H10CaO6

Molecular Weight

218.22 g/mol

InChI

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1

InChI Key

MKJXYGKVIBWPFZ-CEOVSRFSSA-L

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]

Solubility

Soluble in water and practically insoluble in ethanol
Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/
Sol in wate

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2]

Isomeric SMILES

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Ca+2]

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